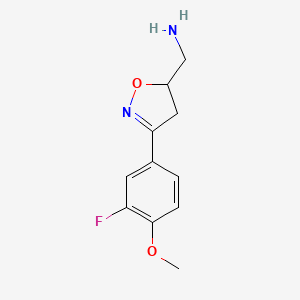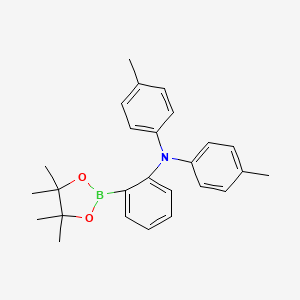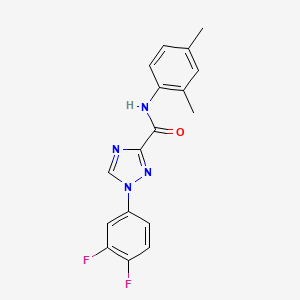
1-(3,4-difluorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Difluorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
The synthesis of 1-(3,4-difluorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors. This step often requires the use of catalysts and specific reaction conditions to ensure the formation of the desired triazole ring.
Introduction of Substituents: The introduction of the 3,4-difluorophenyl and 2,4-dimethylphenyl groups is achieved through substitution reactions. These reactions may involve the use of reagents such as halogenated compounds and organometallic reagents.
Final Coupling: The final step involves the coupling of the triazole ring with the carboxamide group. This step may require the use of coupling agents and specific reaction conditions to ensure the formation of the desired product.
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
1-(3,4-Difluorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups. Common reagents used in these reactions include halogenated compounds and organometallic reagents.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3,4-difluorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential use as a pharmaceutical agent. It may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide. Its ability to inhibit specific biological pathways makes it a candidate for agricultural applications.
Material Science: The compound is explored for its potential use in the development of new materials. Its unique chemical structure may impart specific properties to materials, making it useful in various industrial applications.
作用机制
The mechanism of action of 1-(3,4-difluorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit specific enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological system being studied.
相似化合物的比较
1-(3,4-difluorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)-3-(2,4-dimethylphenyl)-1-propanone: This compound shares similar structural features but differs in the functional groups present.
1-(3,4-Difluorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylate: This compound has a similar triazole ring but differs in the substituents attached to the ring.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which impart unique chemical and biological properties to the compound.
属性
分子式 |
C17H14F2N4O |
|---|---|
分子量 |
328.32 g/mol |
IUPAC 名称 |
1-(3,4-difluorophenyl)-N-(2,4-dimethylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H14F2N4O/c1-10-3-6-15(11(2)7-10)21-17(24)16-20-9-23(22-16)12-4-5-13(18)14(19)8-12/h3-9H,1-2H3,(H,21,24) |
InChI 键 |
NOKAYUHIFFONPB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Ethylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358818.png)
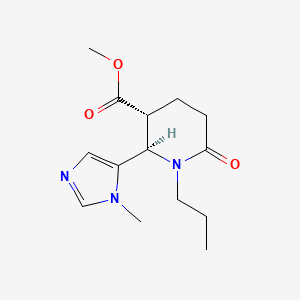
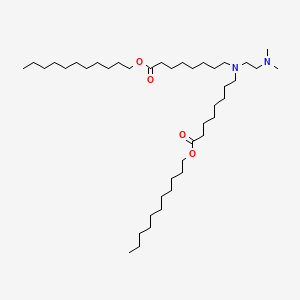
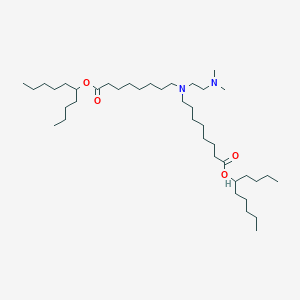
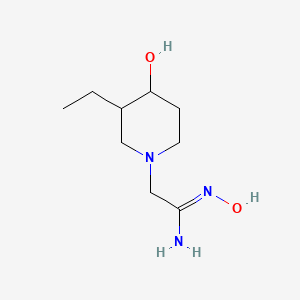
![6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358845.png)
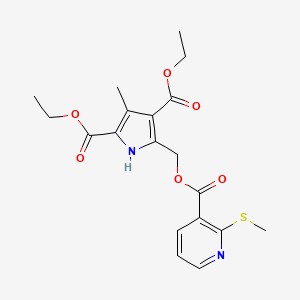

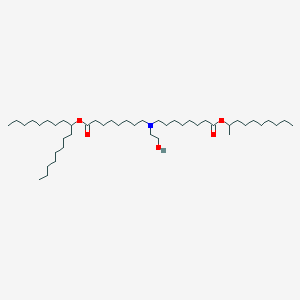
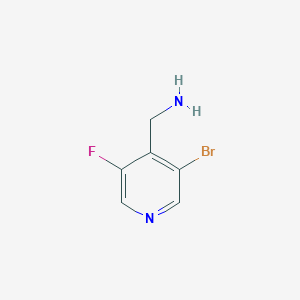
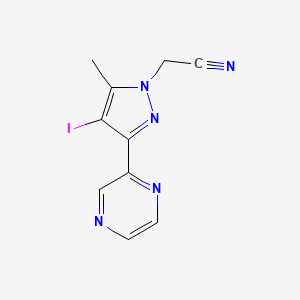
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358878.png)
